HSP90-IN-22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

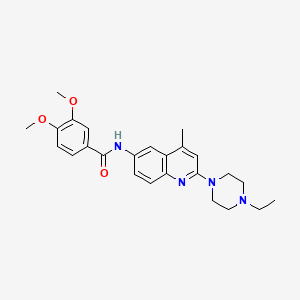

C25H30N4O3 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C25H30N4O3/c1-5-28-10-12-29(13-11-28)24-14-17(2)20-16-19(7-8-21(20)27-24)26-25(30)18-6-9-22(31-3)23(15-18)32-4/h6-9,14-16H,5,10-13H2,1-4H3,(H,26,30) |

InChI Key |

YGHVMEYBSUHIGF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C(=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to HSP90 Inhibitors

Disclaimer: No specific public data was found for a compound designated "HSP90-IN-22." This guide provides a comprehensive overview of the core properties, mechanism of action, and evaluation of Heat Shock Protein 90 (HSP90) inhibitors in general, intended for researchers, scientists, and drug development professionals.

Introduction to Heat Shock Protein 90 (HSP90)

Heat Shock Protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2][3] It is essential for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to signal transduction pathways controlling cell proliferation, survival, and differentiation.[1][4][5] In normal cells, HSP90 constitutes 1-2% of the total cellular protein, a figure that can rise to 4-6% under conditions of cellular stress.[1][3]

HSP90 exists as a homodimer and its function is dependent on an ATP-driven chaperone cycle.[2][6][7] Each monomer is composed of three primary domains:

-

N-Terminal Domain (NTD): Contains a highly conserved ATP-binding pocket, which is the primary target for the majority of HSP90 inhibitors.[4][8]

-

Middle Domain (MD): Crucial for client protein binding and ATP hydrolysis.[4][8]

-

C-Terminal Domain (CTD): Responsible for dimerization of the HSP90 protomers.[4][8]

Mammalian cells have four major HSP90 isoforms: the cytosolic HSP90α (inducible) and HSP90β (constitutive), the endoplasmic reticulum-localized Grp94, and the mitochondrial TRAP1.[1] Due to the overexpression and high-activity state of HSP90 in cancer cells to support the stability of mutated and overexpressed oncoproteins, it has emerged as a key target for cancer therapy.[7][9][10] Inhibition of HSP90 can lead to the simultaneous disruption of multiple oncogenic signaling pathways.[1][11]

Mechanism of Action of HSP90 Inhibitors

The primary mechanism of action for most HSP90 inhibitors is the competitive binding to the ATP pocket in the N-terminal domain of HSP90.[11][12] This inhibition disrupts the chaperone's ATPase activity, which is essential for the conformational changes required for client protein maturation.[7] The stalled chaperone cycle leads to the misfolding of client proteins, which are then targeted for degradation via the ubiquitin-proteasome pathway.[9][11]

The downstream effects of HSP90 inhibition include:

-

Depletion of key oncoproteins: Many HSP90 client proteins are oncogenic drivers, such as HER2, EGFR, BRAF, AKT, and c-MYC.[6][13] Their degradation leads to cell cycle arrest and apoptosis.[12]

-

Induction of the Heat Shock Response: Inhibition of HSP90 often leads to the release and activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins like HSP70 and HSP27.[11] This can be a mechanism of drug resistance.

Quantitative Data for Representative HSP90 Inhibitors

The following table summarizes publicly available data for several well-characterized HSP90 inhibitors.

| Compound | Class | Target | IC50 / Ki | Cellular Activity (Example) | Reference |

| 17-AAG (Tanespimycin) | Ansamycin | N-Terminal ATP Pocket | Ki: ~5 nM (HSP90α) | Induces degradation of HER2; GI50 ~10-50 nM in various cancer cell lines. | [9][10] |

| AUY922 (Luminespib) | Resorcinol | N-Terminal ATP Pocket | IC50: ~13 nM (HSP90α) | Potent anti-proliferative activity in breast and lung cancer cell lines (nM range). | [10] |

| STA-9090 (Ganetespib) | Triazolone | N-Terminal ATP Pocket | IC50: ~4 nM (HSP90α) | Induces apoptosis in AML and NSCLC cells; inhibits growth of various cancer cell lines. | [12] |

| HSP990 | N/A | N-Terminal ATP Pocket | IC50: ~0.6 nM (HSP90α) | Broad anti-proliferative activity across multiple cancer cell lines. | [12] |

Experimental Protocols

HSP90 Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a compound to the HSP90 protein.

Methodology:

-

A fluorescently labeled ligand (e.g., a derivative of geldanamycin) that binds to the HSP90 ATP pocket is used.

-

In the absence of a competitor, the labeled ligand binds to HSP90, resulting in a high fluorescence polarization (FP) signal due to the slower tumbling of the large protein-ligand complex.

-

Increasing concentrations of the test inhibitor are added, which compete with the fluorescent ligand for binding to HSP90.

-

Displacement of the fluorescent ligand results in a decrease in the FP signal as the small, unbound ligand tumbles more rapidly.

-

The IC50 value, the concentration of inhibitor that displaces 50% of the fluorescent ligand, is calculated from the dose-response curve.

HSP90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by HSP90 and the effect of inhibitors.

Methodology:

-

Recombinant HSP90 protein is incubated with ATP in a suitable reaction buffer.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

The amount of ADP produced is quantified. This can be done using a variety of methods, such as a coupled-enzyme assay where ADP production is linked to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.

-

To test inhibitors, the assay is performed with varying concentrations of the compound, and the reduction in ATPase activity is measured to determine the IC50.

Western Blot for Client Protein Degradation

This experiment is a hallmark of HSP90 inhibition in a cellular context.

Methodology:

-

Cancer cells are cultured and treated with various concentrations of the HSP90 inhibitor for a specified time (e.g., 24-48 hours).

-

A vehicle-treated control group is included.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for HSP90 client proteins (e.g., AKT, HER2, RAF-1) and a loading control (e.g., β-actin, GAPDH).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate, and the bands are visualized. A decrease in the levels of client proteins with increasing inhibitor concentration indicates successful HSP90 inhibition. An increase in HSP70 levels is also often monitored as a biomarker of the heat shock response.

Visualizations

Signaling Pathway Diagram

Caption: The HSP90 chaperone cycle and its inhibition.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of HSP90 inhibition.

References

- 1. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Hsp90: A New Player in DNA Repair? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Casein kinase 2 phosphorylation of Hsp90 threonine 22 modulates chaperone function and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heat Shock Protein 90 (Hsp90) Expression and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of NVP-AUY922: A Potent HSP90 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (HSP90) has emerged as a critical target in oncology due to its role in stabilizing a wide array of oncoproteins essential for tumor growth and survival. Inhibition of HSP90 leads to the simultaneous degradation of these client proteins, offering a multi-pronged attack on cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of NVP-AUY922 (luminespib), a potent and selective second-generation HSP90 inhibitor. NVP-AUY922, a resorcinol (B1680541) isoxazole (B147169) amide, has demonstrated significant antitumor activity in a variety of preclinical models and has been evaluated in clinical trials. This document details the experimental protocols for its synthesis and biological characterization, presents quantitative data on its efficacy, and visualizes the key signaling pathways it modulates.

Introduction to HSP90 Inhibition

Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular proteostasis by assisting in the proper folding, stabilization, and function of a diverse set of "client" proteins. In normal cells, HSP90 constitutes 1-2% of total cellular protein, a figure that can rise to 4-6% under conditions of cellular stress. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, including receptor tyrosine kinases (e.g., HER2, EGFR), serine/threonine kinases (e.g., AKT, BRAF), and transcription factors (e.g., HIF-1α).[1] Cancer cells exhibit a heightened dependence on HSP90 to maintain the stability of these mutated, overexpressed, or misfolded oncoproteins.[1] This reliance makes HSP90 an attractive therapeutic target for cancer treatment.

The inhibition of HSP90's ATP-dependent chaperone activity leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[1] This results in the simultaneous disruption of multiple oncogenic signaling pathways, offering a powerful strategy to combat cancer and potentially overcome drug resistance.

Discovery of NVP-AUY922

NVP-AUY922 (also known as VER-52296) is a potent, synthetic, non-geldanamycin HSP90 inhibitor developed through a collaborative effort.[2][3] The discovery process began with a pyrazole-containing compound, CCT018159, identified through high-throughput screening.[2] This initial hit served as the foundation for a structure-based design approach aimed at improving potency and pharmaceutical properties.

The key pharmacophore of NVP-AUY922 is the resorcinol (1,3-dihydroxybenzene) moiety, which is also present in the natural product HSP90 inhibitor, radicicol.[2] Through iterative cycles of chemical synthesis and biological testing, the pyrazole (B372694) core was replaced with an isoxazole, and a solubilizing group was introduced, leading to the identification of NVP-AUY922 as a development candidate with significantly improved potency and drug-like properties.[3]

Chemical Synthesis of NVP-AUY922

The chemical synthesis of NVP-AUY922, 5-[2,4-dihydroxy-5-isopropylphenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}isoxazole-3-carboxamide, involves a multi-step process. While a detailed, step-by-step protocol from a single source is not publicly available, the general synthesis can be inferred from procedures for analogous isoxazole-carboxamide derivatives. The synthesis would logically proceed through the formation of the core isoxazole ring, followed by the introduction of the side chains.

A plausible synthetic route would involve the following key transformations:

-

Synthesis of the isoxazole core: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). For NVP-AUY922, this would likely involve a diaryl 1,3-diketone precursor.

-

Formation of the carboxamide: The carboxylic acid on the isoxazole ring is activated and then reacted with ethylamine (B1201723) to form the ethylamide. This is a standard amidation reaction, often facilitated by coupling agents like EDC and DMAP.

General Experimental Protocol for Isoxazole-Carboxamide Synthesis (adapted from similar syntheses):

-

Step 1: Synthesis of the Isoxazole Carboxylic Acid. A suitably substituted diaryl 1,3-diketone is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often under reflux conditions, to yield the corresponding 3,5-disubstituted isoxazole. If the starting diketone contains an ester group at the appropriate position, this can be hydrolyzed to the carboxylic acid in a subsequent step using a base like sodium hydroxide.

-

Step 2: Amide Formation. The resulting isoxazole carboxylic acid (1 equivalent) is dissolved in an anhydrous solvent like dichloromethane (B109758) (DCM). To this solution, a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) (0.2 equivalents) are added. The mixture is stirred at room temperature for a short period. Then, ethylamine (1.2 equivalents) is added, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography or recrystallization.

Biological Activity and Mechanism of Action

NVP-AUY922 is a highly potent inhibitor of HSP90α and HSP90β with IC50 values of 13 nM and 21 nM, respectively, in cell-free assays.[4][5] It exhibits weaker activity against other HSP90 family members, GRP94 and TRAP-1.[5]

The primary mechanism of action of NVP-AUY922 is the competitive inhibition of ATP binding to the N-terminal domain of HSP90. This disrupts the chaperone's ATPase activity, which is essential for the conformational maturation of client proteins. The inhibition of HSP90 function by NVP-AUY922 leads to several key cellular events:

-

Dissociation of the HSP90-p23 complex: NVP-AUY922 treatment causes the dissociation of the co-chaperone p23 from the HSP90 complex, which is a hallmark of HSP90 inhibition.[4][6]

-

Degradation of client proteins: The inhibition of HSP90 leads to the destabilization and subsequent degradation of a wide range of oncogenic client proteins. This has been demonstrated for key cancer-related proteins such as HER2 (ERBB2), AKT, and CDK4.[4][6]

-

Induction of Heat Shock Response: A characteristic cellular response to HSP90 inhibition is the induction of heat shock proteins, particularly HSP70.[4][6] This is considered a pharmacodynamic marker of target engagement.

-

Cell Cycle Arrest and Apoptosis: By depleting client proteins involved in cell cycle progression and survival, NVP-AUY922 induces cell cycle arrest, typically at the G1/G2 phases, and promotes apoptosis in cancer cells.[7][8]

Quantitative Data on Biological Activity

The potent antitumor activity of NVP-AUY922 has been demonstrated across a wide range of cancer cell lines.

| Parameter | Cell Line(s) | Value(s) | Reference(s) |

| IC50 (HSP90α) | Cell-free | 13 nM | [4][5] |

| IC50 (HSP90β) | Cell-free | 21 nM | [4][5] |

| GI50 | Panel of human cancer cell lines | Average of 9 nM | [4] |

| Gastric cancer cell lines | 2 - 40 nM | [4] | |

| Breast cancer cell lines | 3 - 126 nM | [6] | |

| Non-small cell lung cancer | < 100 nM | [9] | |

| Kd | HSP90 | 1.7 nM | [7] |

Signaling Pathways Modulated by NVP-AUY922

NVP-AUY922's inhibition of HSP90 leads to the downregulation of multiple oncogenic signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. AKT is a well-established HSP90 client protein. NVP-AUY922 treatment leads to the degradation of AKT and a reduction in its phosphorylation, thereby inhibiting this key survival pathway.[6][10][11]

Caption: NVP-AUY922 inhibits the PI3K/Akt signaling pathway by destabilizing AKT.

NF-κB Signaling Pathway

The NF-κB pathway is involved in inflammation, immunity, and cell survival. Key activators of this pathway, such as IKKα and IKKβ, are HSP90 client proteins. NVP-AUY922 treatment leads to the depletion of IKKα and IKKβ, resulting in decreased transcription of NF-κB target genes, including anti-apoptotic proteins like Mcl-1.[10][12]

Caption: NVP-AUY922 disrupts NF-κB signaling by promoting the degradation of the IKK complex.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (WST-1 Assay)

This protocol is used to determine the concentration of NVP-AUY922 that inhibits cell growth by 50% (GI50).

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of NVP-AUY922 (e.g., in a serial dilution) for 72 hours.

-

Add WST-1 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.[5]

Western Blot Analysis for Client Protein Degradation

This protocol is used to assess the effect of NVP-AUY922 on the levels of HSP90 client proteins.

-

Treat cancer cells with NVP-AUY922 at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against client proteins (e.g., HER2, AKT, CDK4), HSP70, and a loading control (e.g., β-actin or α-tubulin).

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation for HSP90-p23 Interaction

This protocol is used to determine if NVP-AUY922 disrupts the interaction between HSP90 and its co-chaperone p23.

-

Treat cells with NVP-AUY922.

-

Lyse the cells in a non-denaturing buffer.

-

Incubate the cell lysates with an antibody against p23 overnight.

-

Add protein A/G-agarose beads to pull down the antibody-protein complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the proteins from the beads and analyze the presence of HSP90 in the immunoprecipitates by Western blotting.[6]

References

- 1. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]

- 2. sciensage.info [sciensage.info]

- 3. EP4384514A1 - Process for making diaryl isoxazoline derivative - Google Patents [patents.google.com]

- 4. 747412-49-3 Cas No. | 5-[2,4-Dihydroxy-5-isopropylphenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}isoxazole-3-carboxamide | Apollo [store.apolloscientific.co.uk]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 9. 5-[2,4-Dihydroxy-5-isopropylphenyl]-N-ethyl-4-{4-[(morphol… [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

HSP90-IN-22 (CAS: 442898-75-1): A Technical Guide for Researchers

For Research Use Only

Abstract

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to oncogenic signaling pathways. Its inhibition presents a compelling therapeutic strategy for cancer. HSP90-IN-22 is a potent inhibitor of HSP90, demonstrating antiproliferative activity in cancer cell lines. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, with the chemical name N-(2-(4-Ethylpiperazin-1-yl)-4-methylquinolin-6-yl)-3,4-dimethoxybenzamide, is a small molecule inhibitor of HSP90. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 442898-75-1 | - |

| Molecular Formula | C₂₅H₃₀N₄O₃ | - |

| Molecular Weight | 434.53 g/mol | - |

| Appearance | Solid, White to off-white | - |

| Boiling Point (Predicted) | 574.9±50.0 °C | - |

| Density (Predicted) | 1.204±0.06 g/cm³ | - |

| pKa (Predicted) | 13.38±0.43 | - |

Biological Activity

This compound exhibits antiproliferative effects on cancer cells by inhibiting the function of HSP90. The available quantitative data on its biological activity is summarized in Table 2.

| Assay | Cell Line | IC₅₀ (µM) | Source |

| Antiproliferative Activity | MCF7 (Breast Cancer) | 3.65 | [1][2] |

| Antiproliferative Activity | SKBr3 (Breast Cancer) | 2.71 | [1][2] |

No publicly available data was found for Ki, Kd, or pharmacokinetic parameters of this compound.

Mechanism of Action and Signaling Pathways

HSP90 functions as an ATP-dependent molecular chaperone, facilitating the proper folding and stability of a wide range of "client proteins."[3][4] Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.[5] HSP90 inhibitors, including this compound, are thought to bind to the N-terminal ATP-binding pocket of HSP90, competitively inhibiting its ATPase activity.[6][7] This disruption of the chaperone cycle leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[3][4]

The inhibition of HSP90 by this compound is expected to impact multiple oncogenic signaling pathways simultaneously. Key client proteins and the pathways they regulate include:

-

HER2 (ErbB2): A receptor tyrosine kinase that is a well-established client of HSP90. Its degradation affects the PI3K/Akt and MAPK pathways.[1][8][9]

-

Akt: A serine/threonine kinase that is a central node in the PI3K signaling pathway, promoting cell survival and proliferation.[5][10][11]

-

c-Raf: A serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling cascade, which is crucial for cell growth and division.[12][13][14]

The general mechanism of action of HSP90 inhibitors is depicted in the following signaling pathway diagram.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Proposed Synthesis of this compound

A plausible synthetic route for N-(2-(4-Ethylpiperazin-1-yl)-4-methylquinolin-6-yl)-3,4-dimethoxybenzamide is outlined below, based on established chemical reactions for similar structures.

Step 1: Quinoline Ring Formation A substituted aniline would undergo a reaction such as the Doebner-von Miller reaction with an α,β-unsaturated carbonyl compound to form the 6-amino-4-methylquinoline core structure.

Step 2: Nucleophilic Aromatic Substitution The 6-amino-4-methylquinoline intermediate would then react with 1-ethylpiperazine, likely requiring a catalyst and heat, to introduce the ethylpiperazinyl group at the 2-position of the quinoline ring.

Step 3: Amide Coupling The resulting 2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-amine is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the final amide product, this compound. Purification would typically be achieved through column chromatography.

HSP90 ATPase Activity Assay (Malachite Green-based)

This colorimetric assay measures the amount of inorganic phosphate (B84403) released from ATP hydrolysis by HSP90 and is used to determine the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant human HSP90 protein

-

ATP

-

This compound

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

Malachite Green Reagent

-

Phosphate Standard

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a phosphate standard curve: Create a series of known phosphate concentrations to correlate absorbance with the amount of phosphate produced.

-

Reaction Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations (and a vehicle control), and the HSP90 enzyme.

-

Pre-incubation: Incubate the plate to allow the inhibitor to bind to HSP90.

-

Initiate Reaction: Add ATP to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time to allow for ATP hydrolysis.

-

Stop Reaction and Color Development: Add the malachite green reagent to stop the reaction and initiate color development. The malachite green will form a complex with the free phosphate, resulting in a color change.

-

Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.

-

Analysis: Use the phosphate standard curve to determine the amount of phosphate released in each well. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Western Blot Analysis of HSP90 Client Protein Degradation

This technique is used to assess the effect of this compound on the protein levels of key HSP90 clients.

Materials:

-

Cancer cell lines (e.g., MCF7, SKBr3)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HSP90 client proteins (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Culture the chosen cancer cell line and treat with various concentrations of this compound for a specified time.

-

Cell Lysis: Harvest the cells and lyse them to extract the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the client proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels, normalized to a loading control. A decrease in the levels of client proteins with increasing concentrations of this compound would indicate successful inhibition of HSP90.

Conclusion

This compound is a valuable research tool for studying the biological roles of HSP90 and for the exploration of potential anticancer therapeutics. Its ability to induce the degradation of key oncoproteins highlights the therapeutic potential of targeting the HSP90 chaperone machinery. Further investigation into its binding kinetics, in vivo efficacy, and pharmacokinetic profile is warranted to fully elucidate its potential as a drug candidate.

References

- 1. Targeted delivery of heat shock protein 90 inhibitors prevents growth of HER2-positive tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HER2-Driven Breast Cancer: Role of the Chaperonin HSP90 in Modulating Response to Trastuzumab-Based Therapeutic Combinations : Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HER2-Driven Breast Cancer: Role of the Chaperonin HSP90 in Modulating Response to Trastuzumab-Based Therapeutic Combinations | MDPI [mdpi.com]

- 9. Heat Shock Protein 90 (Hsp90) Expression and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Akt shows variable sensitivity to an Hsp90 inhibitor depending on cell context - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Bipartite Role of Heat Shock Protein 90 (Hsp90) Keeps CRAF Kinase Poised for Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bipartite Role of Heat Shock Protein 90 (Hsp90) Keeps CRAF Kinase Poised for Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

Onalespib (AT13387): A Technical Guide to a Novel HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat Shock Protein 90 (HSP90) is a critical molecular chaperone responsible for the conformational stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways. Consequently, HSP90 has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of Onalespib (formerly AT13387), a potent, second-generation, non-ansamycin small molecule inhibitor of HSP90. While the originally requested compound "HSP90-IN-22" with the molecular formula C25H30N4O3 could not be definitively identified in public databases, Onalespib (C24H31N3O3) serves as a well-characterized exemplar of a clinical-stage HSP90 inhibitor. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its impact on cellular signaling pathways.

Introduction to Onalespib (AT13387)

Onalespib is a synthetic, small-molecule inhibitor that targets the N-terminal ATP-binding pocket of HSP90.[1] By competitively inhibiting the binding of ATP, Onalespib disrupts the HSP90 chaperone cycle. This disruption leads to the misfolding and subsequent degradation of HSP90 client proteins through the ubiquitin-proteasome pathway.[1][2] This mechanism allows for the simultaneous targeting of multiple oncogenic pathways, forming the basis of its therapeutic potential in various cancers.[2] Onalespib has been investigated in several clinical trials for advanced solid tumors and demonstrates a distinct pharmacological profile compared to first-generation HSP90 inhibitors.[3][4]

Mechanism of Action

The primary mechanism of action for Onalespib is the competitive inhibition of the ATPase activity of HSP90.[1] This inhibition locks the chaperone in a conformation that is unable to process and stabilize its client proteins. As a result, these client proteins, many of which are crucial for cancer cell proliferation and survival, are targeted for degradation. This leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[2]

Quantitative Data Summary

Onalespib exhibits high-affinity binding to HSP90 and potent anti-proliferative activity across a wide range of cancer cell lines.

| Parameter | Value | Cell Line / Condition | Reference |

| Binding Affinity (Kd) | 0.7 nM | Cell-free competition isothermal calorimetry | [5] |

| IC50 | 18 nM | A375 melanoma cells | [5] |

| GI50 Range | 13 - 260 nM | Panel of 30 tumor cell lines | [5] |

| GI50 (Non-tumorigenic) | 480 nM | PNT2 human prostate epithelial cells | [5] |

| HCT116 Cytotoxicity (IC50) | 0.048 µM | Alamar blue assay | [5] |

Impact on Signaling Pathways

By inducing the degradation of numerous client proteins, Onalespib simultaneously disrupts multiple signaling pathways critical for cancer cell function. Key affected pathways include the PI3K/Akt and MAPK/ERK signaling cascades.

PI3K/Akt Pathway

Many components of the PI3K/Akt pathway, including receptor tyrosine kinases (RTKs), PI3K, and Akt itself, are HSP90 client proteins. Onalespib treatment leads to their degradation, thereby inhibiting this pro-survival pathway.[6][7]

References

- 1. allevi3d.com [allevi3d.com]

- 2. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: Mechanism of Action of N-Terminal HSP90 Inhibitors

Disclaimer: Information specifically pertaining to "HSP90-IN-22" is not available in the public domain as of the latest search. This guide provides a comprehensive overview of the well-established mechanism of action for potent, synthetic, N-terminal domain ATP-competitive Heat Shock Protein 90 (HSP90) inhibitors. The data, pathways, and protocols described herein are based on extensively studied inhibitors of this class and serve as a representative model for understanding the action of compounds like this compound.

Introduction: HSP90 as a Therapeutic Target

Heat Shock Protein 90 (HSP90) is an ATP-dependent molecular chaperone that is essential for maintaining cellular homeostasis.[1] It is responsible for the conformational maturation, stability, and activity of a wide array of "client" proteins.[2] In normal cells, HSP90 constitutes 1-2% of the total cellular protein.[3] However, in cancer cells, HSP90 is often overexpressed and plays a critical role in protecting mutated, overexpressed, and deregulated oncoproteins from misfolding and degradation.[4][5] These client proteins include key drivers of the six hallmarks of cancer, such as protein kinases, transcription factors, and cell cycle regulators.[1][6]

By targeting HSP90, multiple oncogenic signaling pathways can be simultaneously disrupted, making it a promising target for cancer therapy.[1][7] The predominant mechanism of action for most clinical-stage HSP90 inhibitors involves competitive binding to the ATP pocket in the N-terminal domain (NTD) of the protein.[3][8] This action inhibits the chaperone's intrinsic ATPase activity, which is crucial for its function.[3]

Core Mechanism of Action: The HSP90 Chaperone Cycle

The function of HSP90 is governed by a dynamic, ATP-dependent cycle of conformational changes.[4]

-

Open Conformation: In its nucleotide-free state, the HSP90 dimer is in an "open" conformation. Co-chaperones like HSP70, HSP40, and HOP (Hsp70/Hsp90 organizing protein) deliver an unfolded or misfolded client protein to HSP90.[9]

-

ATP Binding and Closed Conformation: The binding of ATP to the N-terminal domains triggers a significant conformational change. The N-termini dimerize, capturing the client protein and forming a "closed," ATPase-competent state.[10] The co-chaperone p23 binds to and stabilizes this mature complex.[9]

-

ATP Hydrolysis and Client Maturation: The ATPase activity, often stimulated by the co-chaperone Aha1, leads to the hydrolysis of ATP to ADP.[11] This process facilitates the final folding and maturation of the client protein.

-

Client Release and Cycle Reset: Following ATP hydrolysis, the HSP90 dimer returns to its open conformation, releasing the mature client protein and ADP.[10]

N-terminal inhibitors act by competitively binding to the N-terminal ATP pocket, preventing the binding of ATP and stalling the chaperone cycle.[8] This inhibition locks HSP90 in a conformation that is recognized by the cellular protein degradation machinery. The HSP90-client complex is disrupted, and the abandoned client protein is targeted for ubiquitination and subsequent degradation by the proteasome.[3][8]

Quantitative Data: Inhibitory Potency

The potency of HSP90 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in both biochemical (ATPase activity) and cell-based (cell viability/proliferation) assays. These values can vary significantly depending on the assay conditions and the cell line used.[12] The table below summarizes IC50 values for several well-characterized N-terminal HSP90 inhibitors.

| Inhibitor | Type | Target Cell Line | IC50 (nM) | Reference |

| 17-AAG | Ansamycin | H3122 (Lung Adenocarcinoma) | 16.590 | [13][14] |

| IPI-504 | Ansamycin | H3122 (Lung Adenocarcinoma) | 16.790 | [13][14] |

| STA-9090 (Ganetespib) | Radicicol Analog | H2228 (Lung Adenocarcinoma) | 4.131 | [14] |

| AUY-922 (Luminespib) | Resorcinol Analog | H1650 (Lung Adenocarcinoma) | 1.472 | [14] |

| HP-4 | Synthetic | Hsp90 Protein (Biochemical) | 17.64 | [15] |

| MPC-3100 | Synthetic | HCT-116 (Colon Cancer) | 779.59 | [15] |

Affected Signaling Pathways and Client Proteins

By inhibiting HSP90, this compound is predicted to induce the degradation of a broad range of oncoproteins, thereby blocking multiple signaling pathways crucial for tumor growth and survival.[7]

Key Client Proteins Include: [1][16]

-

Receptor Tyrosine Kinases: EGFR, HER2/ErbB2, MET

-

Downstream Kinases: Raf-1, Akt, CDK4

-

Transcription Factors: Mutant p53, HIF-1α

-

Other: Telomerase (hTERT), Survivin

The simultaneous degradation of these clients leads to the collapse of interconnected signaling networks, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, resulting in cell cycle arrest and apoptosis.[5][7]

Experimental Protocols

Characterizing the mechanism of action of an HSP90 inhibitor involves a series of biochemical and cell-based assays.

HSP90 ATPase Activity Assay (Malachite Green-based)[12]

This biochemical assay quantifies the inhibitor's ability to block the ATP hydrolysis function of purified HSP90 protein.

-

Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. Malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

-

Materials:

-

Purified recombinant HSP90 protein

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

ATP solution

-

HSP90 inhibitor (e.g., this compound) at various concentrations

-

Malachite Green reagent

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, purified HSP90, and serial dilutions of the HSP90 inhibitor.

-

Initiate Reaction: Add a fixed concentration of ATP to each well to start the reaction. Include controls for no enzyme and no inhibitor.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

-

Color Development: Stop the reaction and detect the released phosphate by adding the Malachite Green reagent.

-

Measurement: Read the absorbance at ~620-650 nm using a microplate reader.

-

Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression.

-

Western Blot for Client Protein Degradation[12]

This cell-based assay confirms that HSP90 inhibition leads to the degradation of its client proteins within the cell.

-

Principle: Cancer cells are treated with the inhibitor, and the levels of specific HSP90 client proteins (e.g., HER2, Akt) are measured using immunoblotting. A decrease in client protein levels indicates successful on-target activity.

-

Materials:

-

Cancer cell line known to depend on specific HSP90 clients (e.g., SK-BR-3 for HER2)

-

Cell culture medium and reagents

-

HSP90 inhibitor

-

Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Primary antibodies (anti-HER2, anti-Akt, anti-Actin, etc.)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Treatment: Seed cells in multi-well plates. After adherence, treat cells with increasing concentrations of the HSP90 inhibitor for a set time (e.g., 24 hours).

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against client proteins and a loading control (e.g., Actin). Subsequently, probe with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensity to determine the dose-dependent reduction in client protein levels relative to the loading control.

-

Cellular Thermal Shift Assay (CETSA)[12]

CETSA is a powerful method to verify direct target engagement of the inhibitor with HSP90 in intact cells.

-

Principle: Ligand binding stabilizes a target protein against thermal denaturation. In CETSA, cells treated with the inhibitor are heated to various temperatures. A successful inhibitor will increase the thermal stability of HSP90, resulting in more soluble HSP90 protein remaining at higher temperatures compared to untreated cells. The amount of soluble HSP90 is then quantified by Western Blot.[12]

Conclusion

Inhibitors targeting the N-terminal ATP-binding pocket of HSP90, such as the archetypal compound represented by this compound, operate through a well-defined mechanism of action. By preventing ATP binding, they disrupt the essential chaperone cycle, leading to the targeted degradation of a multitude of oncoproteins. This results in the simultaneous collapse of key cancer-promoting signaling networks. The validation of this mechanism through a systematic application of biochemical and cell-based assays is a critical step in the preclinical development of this promising class of therapeutic agents.

References

- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 4. Casein kinase 2 phosphorylation of Hsp90 threonine 22 modulates chaperone function and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Threonine 22 phosphorylation attenuates Hsp90 interaction with cochaperones and affects its chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on HSP90-IN-22: A TRAP1 Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HSP90-IN-22 (also known as Compound 35), a notable inhibitor demonstrating selectivity for the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). This document collates available quantitative data, details experimental methodologies for key assays, and presents visual diagrams of relevant pathways and workflows to support further research and development in this area.

Introduction

The heat shock protein 90 (HSP90) family of molecular chaperones plays a crucial role in maintaining cellular proteostasis by facilitating the folding, stability, and activity of a wide array of client proteins. This family comprises four main isoforms in mammalian cells: HSP90α and HSP90β, which are primarily cytosolic; GRP94, located in the endoplasmic reticulum; and TRAP1, which is predominantly found in the mitochondria. The distinct subcellular localization and client protein repertoire of each isoform suggest that isoform-selective inhibition could offer therapeutic advantages with reduced off-target effects.

TRAP1, in particular, has emerged as a compelling target in oncology. It is frequently overexpressed in cancer cells and plays a critical role in regulating mitochondrial bioenergetics and protecting cells from apoptosis. The development of TRAP1-selective inhibitors is a promising strategy to selectively target cancer cell metabolism and survival. This compound has been identified as an inhibitor with a degree of selectivity for TRAP1.

Quantitative Data for this compound

This compound, also referred to as Compound 35, has been evaluated for its inhibitory activity against HSP90 isoforms and its anti-proliferative effects in cancer cell lines. The available data are summarized in the tables below.

Table 1: Inhibitory Activity of this compound against HSP90 Isoforms

| Isoform | IC₅₀ (μM) |

| HSP90 | 4.1 |

| TRAP1 | 5.5 |

Note: The specific cytosolic HSP90 isoform (α or β) for the 4.1 μM IC₅₀ value is not explicitly stated in the available literature.

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | IC₅₀ (μM) |

| MCF7 | 3.65 |

| SKBr3 | 2.71 |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections describe the general methodologies employed for the key experiments cited in the evaluation of HSP90 inhibitors.

1. Fluorescence Polarization (FP) Assay for HSP90 Binding Affinity

This competitive binding assay is used to determine the affinity of a test compound for an HSP90 isoform.

-

Principle: The assay measures the change in the polarization of fluorescently labeled ligand (tracer) upon binding to the HSP90 protein. A small, rapidly rotating fluorescent tracer has a low polarization value. When bound to the much larger HSP90 protein, its rotation slows, and the polarization value increases. Unlabeled inhibitor competes with the tracer for binding to HSP90, causing a decrease in polarization.

-

Materials:

-

Purified recombinant human HSP90 isoforms (TRAP1, HSP90α, HSP90β, Grp94)

-

Fluorescently labeled probe (e.g., a fluorescent derivative of an established HSP90 inhibitor)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 2 mM DTT)

-

Test compound (this compound)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

In the wells of a 384-well plate, add the test compound dilutions.

-

Add a solution of the HSP90 isoform and the fluorescent probe to each well. The concentrations of the protein and probe should be optimized to give a stable and robust signal window.

-

Incubate the plate at room temperature for a predetermined period (e.g., 2-4 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

The IC₅₀ value is determined by plotting the percentage of inhibition (calculated from the polarization values) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

2. ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by HSP90 and the effect of an inhibitor on this activity.

-

Principle: HSP90's chaperone activity is dependent on its ability to hydrolyze ATP. This assay quantifies the amount of ADP or inorganic phosphate (B84403) (Pi) produced during the ATPase reaction. The inhibitory effect of a compound is determined by the reduction in product formation.

-

Materials:

-

Purified recombinant human HSP90 isoforms

-

ATP

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

Test compound (this compound)

-

ADP or Pi detection reagent (e.g., ADP-Glo™ Kinase Assay kit or Malachite Green Phosphate Assay Kit)

-

White, opaque 96- or 384-well plates

-

Luminometer or spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the test compound dilutions and the HSP90 isoform to the wells of the assay plate.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or absorbance to quantify the amount of ADP or Pi produced.

-

The IC₅₀ value is calculated by plotting the percentage of ATPase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

3. Cell-Based Anti-proliferative Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells.

-

Principle: The viability of cancer cells is measured after treatment with the test compound for a specified period.

-

Materials:

-

Cancer cell lines (e.g., MCF7, SKBr3)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

96-well clear or opaque-walled tissue culture plates

-

Spectrophotometer or luminometer

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance or luminescence to determine the number of viable cells.

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Signaling Pathway

HSP90-IN-22: A Technical Guide to its N-Terminal Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are integral to oncogenic signaling pathways. Its N-terminal domain contains an ATP-binding pocket that is a prime target for the development of cancer therapeutics. HSP90-IN-22 is an inhibitor that targets this N-terminal domain, exhibiting antiproliferative activity. This technical guide provides a comprehensive overview of the binding of this compound to the N-terminus of HSP90, detailing its mechanism of action, quantitative data, and the experimental protocols used to characterize such interactions.

Introduction to HSP90 and N-Terminal Inhibition

HSP90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the folding, stabilization, and activation of a diverse set of "client" proteins.[1] In cancer cells, HSP90 is overexpressed and essential for the stability of numerous oncoproteins, including kinases, transcription factors, and steroid hormone receptors, thereby supporting tumor growth and survival.

The function of HSP90 is dependent on its ability to bind and hydrolyze ATP, a process that occurs in a pocket located in its N-terminal domain (NTD).[1] Inhibition of this ATP binding site disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of client proteins, primarily through the ubiquitin-proteasome pathway.[2][3] This targeted degradation of oncoproteins makes N-terminal HSP90 inhibitors a promising strategy in cancer therapy. This compound is a small molecule inhibitor designed to bind to the N-terminal ATP-binding pocket of HSP90.

Quantitative Data for this compound

This compound, also referred to as Compound 35, has demonstrated antiproliferative effects in breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the biological activity by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Cancer | 3.65 |

| SKBr3 | Breast Cancer | 2.71 |

Table 1: Antiproliferative Activity of this compound in Breast Cancer Cell Lines.

Mechanism of N-Terminal Binding and Downstream Effects

The binding of this compound to the N-terminal ATP pocket of HSP90 competitively inhibits the binding of ATP, which is essential for the chaperone's function. This initiates a cascade of cellular events leading to the degradation of HSP90 client proteins.

The inhibition of the HSP90 chaperone cycle leads to the destabilization of its client proteins. These misfolded proteins are then recognized by the cellular quality control machinery, leading to their ubiquitination by E3 ligases and subsequent degradation by the proteasome.[4][5] The degradation of key oncoproteins disrupts critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Experimental Protocols for Characterizing N-Terminal Binding

While specific, detailed experimental protocols for this compound are not publicly available, the following sections describe standard, widely-used methodologies for characterizing the binding of small molecule inhibitors to the N-terminal domain of HSP90.

Fluorescence Polarization (FP) Assay

This competitive assay measures the ability of a test compound to displace a fluorescently labeled ligand from the HSP90 N-terminal binding site.[6][7][8]

Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger HSP90 protein, its tumbling is slowed, leading to a high polarization signal. An unlabeled inhibitor competing for the same binding site will displace the tracer, causing a decrease in polarization.

Representative Protocol:

-

Reagents and Buffers:

-

Procedure:

-

In a 384-well black plate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add the fluorescent tracer to a final concentration of approximately 5 nM.

-

Initiate the binding reaction by adding HSP90α to a final concentration of approximately 30-50 nM.

-

Incubate the plate at room temperature for 2-3 hours with gentle shaking.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for FITC).

-

-

Data Analysis:

-

The IC50 value is determined by plotting the percentage of inhibition (decrease in polarization) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).[10][11]

Principle: A solution of the inhibitor is titrated into a solution containing HSP90. The heat released or absorbed during the binding event is measured.

Representative Protocol:

-

Reagents and Buffers:

-

Highly purified, recombinant full-length human HSP90β dialyzed extensively against the ITC buffer.

-

ITC Buffer: e.g., 20 mM HEPES or Phosphate buffer (pH 7.5), 150 mM NaCl.

-

This compound dissolved in the same ITC buffer.

-

-

Procedure:

-

Load the HSP90 solution (e.g., 10 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100 µM) into the injection syringe.

-

Perform a series of small injections (e.g., 5-10 µL) of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).

-

Record the heat change after each injection.

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

The resulting binding isotherm (heat change versus molar ratio of inhibitor to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study the kinetics of biomolecular interactions in real-time. It provides information on association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[12][13]

Principle: HSP90 is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. The binding of the inhibitor to HSP90 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

Representative Protocol:

-

Reagents and Buffers:

-

Recombinant HSP90α.

-

SPR Running Buffer: e.g., PBS with 0.005% Tween-20 and 1% DMSO.

-

This compound serially diluted in the running buffer.

-

-

Procedure:

-

Immobilize HSP90α onto a CM5 sensor chip using standard amine coupling chemistry.

-

Inject a series of concentrations of this compound over the sensor surface and a reference surface (without immobilized protein) at a constant flow rate.

-

Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

-

Regenerate the sensor surface between different inhibitor concentrations if necessary.

-

-

Data Analysis:

-

The sensorgrams (response units versus time) are corrected by subtracting the signal from the reference surface.

-

The association and dissociation curves are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd. The Kd is calculated as kd/ka.

-

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the HSP90 N-terminal domain in complex with the inhibitor, revealing the precise binding mode and key molecular interactions.[14][15]

Principle: Crystals of the HSP90-inhibitor complex are grown and then exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map of the complex, from which an atomic model can be built.

Representative Protocol:

-

Protein Preparation and Crystallization:

-

Express and purify the N-terminal domain of human HSP90α.

-

Prepare a solution of the purified HSP90 N-terminal domain (e.g., 10-20 mg/mL).

-

Incubate the protein with an excess of this compound.

-

Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the obtained crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with a known HSP90 N-terminal domain structure as a search model.

-

Refine the atomic model against the experimental data.

-

-

Analysis:

-

Analyze the final structure to identify hydrogen bonds, hydrophobic interactions, and other key contacts between this compound and the amino acid residues of the ATP-binding pocket.

-

Conclusion

This compound is an inhibitor of the N-terminal ATP-binding domain of HSP90, demonstrating antiproliferative activity in cancer cell lines. Its mechanism of action is consistent with other N-terminal HSP90 inhibitors, involving the disruption of the chaperone cycle and subsequent degradation of oncogenic client proteins. The characterization of its binding and cellular effects can be achieved through a suite of biophysical and biochemical assays, including fluorescence polarization, isothermal titration calorimetry, surface plasmon resonance, and X-ray crystallography. These techniques provide a comprehensive understanding of the inhibitor's potency, binding kinetics, thermodynamics, and structural interactions, which are critical for its further development as a potential therapeutic agent.

References

- 1. Development and characterization of a novel C-terminal inhibitor of Hsp90 in androgen dependent and independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. A chemical compound inhibiting the Aha1–Hsp90 chaperone complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of the Plant Compound Geraniin as a Novel Hsp90 Inhibitor | PLOS One [journals.plos.org]

- 14. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystallization and preliminary X-ray diffraction analysis of Trap1 complexed with Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antiproliferative Activity of HSP90-IN-22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative activity of HSP90-IN-22, a quinoline-based inhibitor of Heat Shock Protein 90 (HSP90). This document details its effects on cancer cell lines, outlines the experimental methodologies for assessing its activity, and illustrates the key signaling pathways involved in its mechanism of action.

Core Concept: HSP90 Inhibition as a Therapeutic Strategy

Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins.[1][2] Many of these client proteins are critical components of signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1][2] Consequently, inhibiting HSP90 leads to the degradation of these oncoproteins, making it a compelling target for cancer therapy. This compound is a small molecule inhibitor designed to disrupt the function of HSP90.

Quantitative Antiproliferative Activity of this compound

This compound has demonstrated potent antiproliferative effects in human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Adenocarcinoma (ER+, PR+, HER2-) | 3.65[1][3][4] |

| SKBr3 | Breast Adenocarcinoma (ER-, PR-, HER2+) | 2.71[1][3][4] |

Table 1: Antiproliferative activity of this compound in human breast cancer cell lines.

Experimental Protocols

The following section details the typical methodologies used to determine the antiproliferative activity of HSP90 inhibitors like this compound.

Cell Culture

-

Cell Lines: MCF7 and SKBr3 human breast cancer cell lines are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of this compound is commonly assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mechanism of Action and Signaling Pathways

HSP90 inhibitors, including those with a quinoline (B57606) scaffold like this compound, typically exert their antiproliferative effects by binding to the ATP-binding pocket of HSP90. This competitive inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.

General HSP90 Inhibition Pathway

The following diagram illustrates the general mechanism of action of an HSP90 inhibitor.

Caption: General workflow of HSP90 inhibition leading to cancer cell death.

Downstream Signaling Pathways Affected by HSP90 Inhibition

By promoting the degradation of key oncogenic client proteins, HSP90 inhibitors simultaneously disrupt multiple signaling pathways crucial for cancer cell survival and proliferation. The diagram below illustrates the impact on two major pathways: the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.

Caption: Inhibition of key oncogenic signaling pathways by this compound.

Conclusion

This compound is a potent antiproliferative agent against breast cancer cell lines, demonstrating the therapeutic potential of HSP90 inhibition. Its mechanism of action, centered on the destabilization of multiple oncoproteins, allows for the simultaneous disruption of several key cancer-promoting signaling pathways. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy of this compound in a broader range of malignancies.

References

- 1. Identification and optimization of novel 6-acylamino-2-aminoquinolines as potent Hsp90 C-terminal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Targeting the Hsp90 C-terminal domain by the chemically accessible dihydropyrimidinone scaffold. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

HSP90-IN-22: A Technical Overview of its Anti-Proliferative Activity in MCF7 Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the HSP90 inhibitor, HSP90-IN-22, with a specific focus on its inhibitory effects on the MCF7 human breast adenocarcinoma cell line. This document outlines key quantitative data, detailed experimental methodologies for assessing its potency, and a visualization of the pertinent signaling pathways.

Quantitative Data Summary

The anti-proliferative activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the proliferation of a cancer cell population by 50%. The IC50 values for this compound in breast cancer cell lines are presented below.

| Compound | Cell Line | IC50 (µM) |

| This compound | MCF7 | 3.65[1] |

| This compound | SKBr3 | 2.71[1] |

Experimental Protocol: Determination of IC50 via MTT Assay

The IC50 value of this compound in MCF7 cells is determined through a colorimetric cell viability assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method provides a quantitative measure of metabolically active cells.

1. Cell Culture and Seeding:

-

MCF7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Cells are harvested at approximately 80% confluency using trypsin-EDTA.

-

A cell suspension is prepared, and cells are seeded into a 96-well microplate at a density of 5,000 to 10,000 cells per well. The plate is then incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

A series of dilutions of the stock solution are prepared in complete cell culture medium to achieve a range of final concentrations.

-

The culture medium is aspirated from the wells and replaced with medium containing the various concentrations of this compound. A vehicle control (DMSO) and a negative control (medium only) are included.

-

The cells are incubated with the compound for a predetermined duration, typically 48 or 72 hours.

3. MTT Assay and Data Acquisition:

-

Following the incubation period, the treatment medium is removed, and a fresh medium containing MTT (final concentration of 0.5 mg/mL) is added to each well.

-

The plate is incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

-

The MTT-containing medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

-

The absorbance values of the treated wells are normalized to the vehicle control to determine the percentage of cell viability.

-

A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

-

The IC50 value is calculated from the dose-response curve using non-linear regression analysis.

HSP90 Signaling Pathway and Mechanism of Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are oncogenic kinases and transcription factors that drive the proliferation and survival of cancer cells. In breast cancer, these client proteins include key components of the PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways. This compound, as an HSP90 inhibitor, disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of these client proteins. This action blocks downstream signaling, ultimately resulting in cell cycle arrest and apoptosis.

Caption: HSP90 signaling in breast cancer and inhibition by this compound.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for an HSP90 inhibitor like this compound in MCF7 cells follows a systematic workflow, from cell preparation to data analysis.

Caption: Workflow for IC50 determination of this compound in MCF7 cells.

References

Technical Guide: HSP90 Inhibition in SKBr3 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. In HER2-positive breast cancer, exemplified by the SKBr3 cell line, the HER2 receptor tyrosine kinase is a key client protein of HSP90. The stability and function of HER2 are dependent on its association with HSP90, making HSP90 an attractive therapeutic target in this cancer subtype. Inhibition of HSP90 leads to the degradation of client proteins like HER2, thereby disrupting downstream signaling pathways and inhibiting tumor growth. This guide provides a technical overview of HSP90 inhibition in SKBr3 cells, with a focus on IC50 determination and the underlying signaling pathways.

Data Presentation: Comparative IC50 Values of HSP90 Inhibitors in SKBr3 Cells

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several known HSP90 inhibitors in SKBr3 cells, providing a benchmark for assessing the efficacy of novel inhibitors like HSP90-IN-22.

| Inhibitor | IC50 in SKBr3 Cells (nM) | Notes |